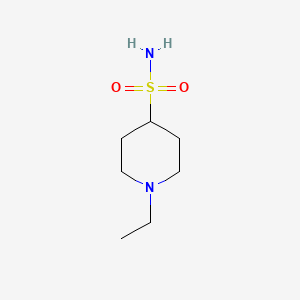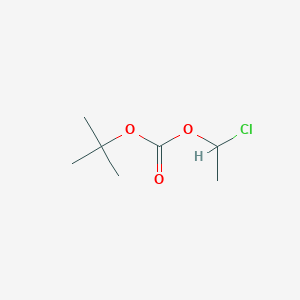
1-Ethylpiperidine-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethylpiperidine-4-sulfonamide is an organic compound with the molecular formula C7H16N2O2S and a molecular weight of 192.28 g/mol . It is a white to pale yellow crystalline solid with a melting point of approximately 110-115°C . This compound is commonly used as an intermediate in the pharmaceutical industry for the synthesis of therapeutic drugs and antibiotics .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethylpiperidine-4-sulfonamide is typically synthesized through the reaction of amino sulfonate esters with 1-ethylpiperidine . The reaction conditions can be adjusted and optimized based on specific experimental requirements.
Industrial Production Methods: In industrial settings, the synthesis of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Ethylpiperidine-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The sulfonamide group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various substituted piperidine derivatives .
Scientific Research Applications
1-Ethylpiperidine-4-sulfonamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Employed as an intermediate in the synthesis of therapeutic drugs, including antibiotics and anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and as a catalyst in organic synthesis
Mechanism of Action
The mechanism of action of 1-ethylpiperidine-4-sulfonamide involves its interaction with specific molecular targets and pathways. This inhibition disrupts bacterial growth and replication, making sulfonamides effective antibacterial agents .
Comparison with Similar Compounds
1-Ethylpiperidine-4-sulfonamide can be compared with other piperidine derivatives and sulfonamide compounds:
Similar Compounds:
Uniqueness: this compound is unique due to its specific ethyl substitution on the piperidine ring, which can influence its chemical reactivity and biological activity compared to other piperidine derivatives .
Properties
IUPAC Name |
1-ethylpiperidine-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2S/c1-2-9-5-3-7(4-6-9)12(8,10)11/h7H,2-6H2,1H3,(H2,8,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPGBNMNANZFYBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2506823.png)

![4-[(3-chlorophenyl)sulfanyl]-2-{[(4-methylphenyl)methyl]sulfanyl}-5,6,7,8-tetrahydroquinazoline](/img/structure/B2506827.png)
![6-[(3-chlorophenyl)methyl]-3-(3,4-dimethoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2506829.png)

![3,6-diethyl 2-[2-(thiophen-2-yl)quinoline-4-amido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2506832.png)
![6-chloro-N'-[(E)-3-(7-chloroquinolin-2-yl)prop-2-enoyl]pyridine-3-carbohydrazide](/img/structure/B2506833.png)
![6-methyl-3-(4-methylphenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2506834.png)
![1-(4-ethylphenyl)-5-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2506835.png)

![3-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B2506838.png)

![(1s,3s)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)adamantane-1-carboxamide](/img/structure/B2506842.png)
